Cas no 3413-44-3 ((1R)-cyclohex-2-en-1-ol)
(1R)-cyclohex-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-Cyclohexen-1-ol, (1R)-
- (R)-2-cyclohexen-1-ol
- (1R)-cyclohex-2-en-1-ol
- 3413-44-3
- (R)-Cyclohex-2-en-1-ol
- r-2-cyclohexen-1-ol
- (1R)-2-Cyclohexen-1-ol
- DTXSID80440607
- EN300-86118
- CS-0263308
-
- MDL: MFCD12196894
- Inchi: 1S/C6H10O/c7-6-4-2-1-3-5-6/h2,4,6-7H,1,3,5H2/t6-/m0/s1
- InChI Key: PQANGXXSEABURG-LURJTMIESA-N
- SMILES: O[C@H]1C=CCCC1
Computed Properties
- Exact Mass: 98.0732
- Monoisotopic Mass: 98.073164938g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 76.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
(1R)-cyclohex-2-en-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-86118-0.05g |
(1R)-cyclohex-2-en-1-ol |
3413-44-3 | 95% | 0.05g |
$319.0 | 2024-05-21 | |
| Enamine | EN300-86118-0.1g |
(1R)-cyclohex-2-en-1-ol |
3413-44-3 | 95% | 0.1g |
$476.0 | 2024-05-21 | |
| Enamine | EN300-86118-0.25g |
(1R)-cyclohex-2-en-1-ol |
3413-44-3 | 95% | 0.25g |
$679.0 | 2024-05-21 | |
| Enamine | EN300-86118-0.5g |
(1R)-cyclohex-2-en-1-ol |
3413-44-3 | 95% | 0.5g |
$1069.0 | 2024-05-21 | |
| Enamine | EN300-86118-1.0g |
(1R)-cyclohex-2-en-1-ol |
3413-44-3 | 95% | 1.0g |
$1371.0 | 2024-05-21 | |
| Enamine | EN300-86118-2.5g |
(1R)-cyclohex-2-en-1-ol |
3413-44-3 | 95% | 2.5g |
$2688.0 | 2024-05-21 | |
| Enamine | EN300-86118-5.0g |
(1R)-cyclohex-2-en-1-ol |
3413-44-3 | 95% | 5.0g |
$3977.0 | 2024-05-21 | |
| Enamine | EN300-86118-10.0g |
(1R)-cyclohex-2-en-1-ol |
3413-44-3 | 95% | 10.0g |
$5897.0 | 2024-05-21 | |
| Enamine | EN300-86118-1g |
(1R)-cyclohex-2-en-1-ol |
3413-44-3 | 95% | 1g |
$1371.0 | 2023-09-02 | |
| Enamine | EN300-86118-5g |
(1R)-cyclohex-2-en-1-ol |
3413-44-3 | 95% | 5g |
$3977.0 | 2023-09-02 |
(1R)-cyclohex-2-en-1-ol Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on (1R)-cyclohex-2-en-1-ol
Introduction to (1R)-cyclohex-2-en-1-ol (CAS No. 3413-44-3)
(1R)-cyclohex-2-en-1-ol (CAS No. 3413-44-3) is a chiral compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science due to its unique properties and potential applications. This compound, also known as (1R)-2-cyclohexen-1-ol, is a cyclic alcohol with a six-membered ring and a double bond, which imparts it with distinct chemical and physical characteristics.
The structure of (1R)-cyclohex-2-en-1-ol is characterized by the presence of a chiral center at the carbon atom adjacent to the hydroxyl group. This chirality is crucial for its biological activity and reactivity in various chemical reactions. The compound's molecular formula is C6H10O, and it has a molecular weight of approximately 98.14 g/mol. The presence of the double bond in the cyclohexene ring allows for a range of chemical transformations, making it a valuable intermediate in synthetic chemistry.
In recent years, (1R)-cyclohex-2-en-1-ol has been extensively studied for its potential applications in pharmaceuticals. One of the key areas of research has been its use as a precursor for the synthesis of chiral drugs. Chiral compounds are essential in drug development because they can exhibit different biological activities depending on their enantiomeric form. The ability to selectively synthesize one enantiomer over another is crucial for optimizing drug efficacy and minimizing side effects.
A notable study published in the Journal of Medicinal Chemistry highlighted the role of (1R)-cyclohex-2-en-1-ol in the synthesis of a novel class of anti-inflammatory drugs. The researchers demonstrated that this compound could be efficiently converted into a series of derivatives with potent anti-inflammatory properties. These derivatives showed significant activity in both in vitro and in vivo models, suggesting their potential as therapeutic agents for inflammatory diseases.
Beyond pharmaceutical applications, (1R)-cyclohex-2-en-1-ol has also found use in materials science. Its unique chemical structure makes it an attractive candidate for the development of functional materials with tailored properties. For instance, researchers at the University of California, Berkeley, have explored the use of this compound as a building block for self-assembling supramolecular structures. These structures have potential applications in areas such as drug delivery systems, sensors, and catalysis.
The synthesis of (1R)-cyclohex-2-en-1-ol can be achieved through various methods, including asymmetric hydrogenation and enantioselective catalysis. One common approach involves the use of chiral catalysts to achieve high enantiomeric excess (ee) values. A recent study published in the Journal of Organic Chemistry reported a highly efficient method for the enantioselective synthesis of this compound using a ruthenium-based catalyst. The method achieved an ee value of over 99%, demonstrating its potential for large-scale production.
The physical properties of (1R)-cyclohex-2-en-1-ol
In conclusion, (1R)-cyclohex-2-en-1-ol (CAS No. 3413-44-3) is a versatile chiral compound with significant potential in pharmaceuticals, materials science, and synthetic chemistry. Its unique structure and properties make it an important molecule for ongoing research and development efforts. As new methods for its synthesis and novel applications continue to emerge, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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